molecular formula C7H8BrN B145976 2-Bromo-4-methylaniline CAS No. 583-68-6

2-Bromo-4-methylaniline

Cat. No. B145976
CAS RN: 583-68-6
M. Wt: 186.05 g/mol
InChI Key: UVRRJILIXQAAFK-UHFFFAOYSA-N
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Description

2-Bromo-4-methylaniline is a brominated aniline derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 2-Bromo-4-methylaniline, they do provide insights into related bromoaniline compounds and their chemical behavior, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-4-methylaniline.

Synthesis Analysis

The synthesis of bromoaniline derivatives is a topic of interest in several studies. For instance, the synthesis of various brominated aniline derivatives, including 2-bromoaniline, is reported through selective monobromination of [14C]-aniline . Additionally, the synthesis of 4-bromo-2-methylaniline derivatives via Suzuki cross-coupling reactions is described, showcasing the versatility of bromoanilines in forming new compounds with potential non-linear optical properties .

Molecular Structure Analysis

The molecular structure of bromoaniline derivatives can be complex and is influenced by substituents on the aromatic ring. For example, the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provides insights into the structural changes brought about by different alkyl groups attached to the bromoaniline moiety . The molecular structures of these compounds were elucidated using single-crystal X-ray diffraction studies, which could be analogous to the structural analysis of 2-Bromo-4-methylaniline.

Chemical Reactions Analysis

Bromoanilines participate in various chemical reactions, such as electrophilic aromatic substitution and coupling reactions. The electrochemical oxidation of bromoanilines, including 4-bromoaniline, has been studied, revealing insights into the reaction mechanisms and the formation of dimerization products . These findings can help predict the electrochemical behavior of 2-Bromo-4-methylaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoanilines are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. The study on the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide salt discusses the properties of the resulting brominated polymer, such as high conductivity and specific morphology . These properties are relevant to the understanding of 2-Bromo-4-methylaniline's behavior in various environments and its potential applications.

Scientific Research Applications

Metabolic Pathways and Biotransformation

  • Metabolism in Rat Liver Microsomes : 2-Bromo-4-methylaniline undergoes various metabolic reactions in rat liver microsomes, including side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines, azoxy, azo, and hydrazo derivatives. The rate of these metabolic reactions varies depending on the type of halogen substituent (Boeren et al., 1992).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives via Suzuki Cross-Coupling : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives are synthesized using Suzuki cross-coupling reactions, demonstrating the utility of 2-bromo-4-methylaniline in creating compounds with non-linear optical properties and diverse functional moieties (Rizwan et al., 2021).
  • Synthesis of 4-Bromo-2-chlorotoluene : In the synthesis of 4-bromo-2-chlorotoluene, 2-bromo-4-methylaniline is a key intermediate, demonstrating its role in complex organic synthesis processes (Xu, 2006).

Applications in Material Science and Electrochemistry

  • Synthesis of Biphenyl Carboxylic Acid Derivative : The compound is used in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing its application in large-scale industrial chemistry (Ennis et al., 1999).
  • Electrochemical Oxidation Studies : The electrochemical oxidation of 2-bromo-4-methylaniline and its derivatives is studied in aqueous sulfuric acid solutions, highlighting its relevance in electrochemical research and applications (Arias et al., 1990).

Synthesis of Dyes and Pharmaceutical Intermediates

  • Preparation of Fluorane Dye : 2-Bromo-4-methylaniline is used in the synthesis of black fluorane dye, an important component in thermal papers. This application emphasizes its role in the synthesis of commercial dyes and pigments (Xie et al., 2020).

Biological Activity Studies

  • Synthesis and Characterization of Schiff Bases : Schiff bases derived from 3-bromo-4-methyl aniline (a derivative of 2-bromo-4-methylaniline) have been synthesized and characterized for antimicrobial activity and potentiometric studies with various metal ions, showcasing its potential in biological activity studies (Upadhyay et al., 2020).

Safety And Hazards

2-Bromo-4-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-bromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060396
Record name Benzenamine, 2-bromo-4-methyl-
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylaniline

CAS RN

583-68-6
Record name 2-Bromo-4-methylaniline
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Record name Benzenamine, 2-bromo-4-methyl-
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Record name 2-Bromo-p-toluidine
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Record name Benzenamine, 2-bromo-4-methyl-
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Record name Benzenamine, 2-bromo-4-methyl-
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Record name 2-bromo-p-toluidine
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Record name 2-Bromo-4-methylaniline
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To show that selectivity is still obtained using a highly activated aniline, bromination of p-toluidine using tetrabutylammonium tribromide was carried out as generally described in Example 4, but substituting p-toluidine for 4-fluoroaniline, on a 0.75 mole reaction. The desired product 2-bromo-4-methylaniline was obtained in 66% yield on the 0.75 mole reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
S Ramalingam, S Periandy, B Narayanan… - Spectrochimica Acta Part …, 2010 - Elsevier
… HF calculations for 2-bromo-4-methylaniline are performed using GAUSSIAN 03 W program package on Pentium IV processor personal computer without any constraint on the …
Number of citations: 74 www.sciencedirect.com
SV Upadhyay, RV Zala, KD Bhatt - World Scientific News, 2020 - bibliotekanauki.pl
… )aniline; 2-bromo-4-methyl-N(2,4,5-trimethoxybenzylidene)aniline; 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline and N((1H-indol-3-yl)methylene-2-bromo-4-methylaniline have …
Number of citations: 9 bibliotekanauki.pl
MB Smith, L Guo, S Okeyo, J Stenzel, J Yanella… - Organic …, 2002 - ACS Publications
… Although a 30% yield of 2-bromo-4-methylaniline 15 was obtained, it is clear that reactivity is greatly diminished. We have not clearly determined the source of this para selectivity. Two …
Number of citations: 51 pubs.acs.org
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
… DFT/B3LYP calculations have been carried out on 2-bromo-4-methylaniline to calculate its molecular geometry and its vibrational frequencies [39]. Other compounds that have been the …
Number of citations: 8 www.sciencedirect.com
S Boeren, B Tyrakowska, J Vervoort, E De Hoffman… - Xenobiotica, 1992 - Taylor & Francis
… twice that of 2-bromo-4methylaniline. Although mutagenicity … 2-chloro- and 2-bromo-4-methylaniline. This paper describes … -chloro- and 2-bromo-4-methylaniline by rat liver microsomes…
Number of citations: 5 www.tandfonline.com
MM Govind, J Govindaraj, V Rajakannan… - … Section E: Structure …, 2003 - scripts.iucr.org
… A solution of 1-phenylsulfonyl-2-bromomethyl-2-bromoindole (4.29 g, 10 mmol) and 2-bromo-4-methylaniline (2 equivalents) in dry DMF (25 ml) containing finely powdered K 2 CO 3 (…
Number of citations: 5 scripts.iucr.org
B Revathi, V Balachandran, B Raja, K Anitha… - Journal of Molecular …, 2017 - Elsevier
Primarily, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline are studied through an experiment by …
Number of citations: 17 www.sciencedirect.com
YS Panova, AV Sheyanova, EV Baranov… - Russian Chemical …, 2020 - Springer
… Oxidative dehydrogenation of 2-bromo-4-methylaniline with manganese(IV) oxide leads to the formation of (E)-1,2-bis(2-bromo-4-methylphenyl)diazene (1). The reaction of 1 with …
Number of citations: 2 link.springer.com
Y Elerman, A Elmali, S Özbey - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
… For the preparation of (I), solutions of 2-hydroxynaphthalene- 1-carbaldehyde (0.50mmol) and 2-bromo-4-methylaniline (0.50 mmol) in 75 ml acetonitrile, and [Cu(O2CCH3)2].4H20 (…
Number of citations: 25 scripts.iucr.org
A Elmali, Y Elerman, E Kendi - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
… The title compound was obtained from the reaction of 2-hy- droxynaphthalene-l-carbaldehyde (0.01 mol, 1.722g) with a solution of 2-bromo-4-methylaniline (0.01 mol, 1.861 g) in 40 ml …
Number of citations: 14 scripts.iucr.org

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